molecular formula C12H16BN3O2 B6338221 [1,2,4]Triazolo[1,5-a]pyridine-5-boronic Acid Pinacol Ester CAS No. 2009345-74-6

[1,2,4]Triazolo[1,5-a]pyridine-5-boronic Acid Pinacol Ester

Cat. No.: B6338221
CAS No.: 2009345-74-6
M. Wt: 245.09 g/mol
InChI Key: YKIJKVJHIPKXAW-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyridine-5-boronic Acid Pinacol Ester is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structure, which includes a triazole ring fused to a pyridine ring, and a boronic acid ester group. The molecular formula of this compound is C12H16BN3O2, and it has a molecular weight of 245.09 g/mol .

Scientific Research Applications

Chemistry

In chemistry, [1,2,4]Triazolo[1,5-a]pyridine-5-boronic Acid Pinacol Ester is used as a building block in the synthesis of complex organic molecules. Its ability to undergo cross-coupling reactions makes it valuable in the construction of biaryl structures, which are common in many biologically active compounds .

Biology and Medicine

The triazole and pyridine rings are known to interact with biological targets, making this compound a promising candidate for drug discovery .

Industry

In the industrial sector, this compound is used in the production of advanced materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[1,5-a]pyridine-5-boronic Acid Pinacol Ester typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, making it a sustainable approach to synthesizing this compound . The reaction conditions include the use of microwave irradiation, which accelerates the reaction and results in high yields of the desired product.

Industrial Production Methods

This method is advantageous due to its scalability and the ability to produce high-purity compounds efficiently .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyridine-5-boronic Acid Pinacol Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-6-5-7-10-14-8-15-16(9)10/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIJKVJHIPKXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC3=NC=NN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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